1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone
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Overview
Description
1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone is a chemical compound with a complex bicyclic structure It belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities
Preparation Methods
The synthesis of 1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyrimidine core, followed by functionalization to introduce the ethanone group. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing techniques such as crystallization and chromatography for purification .
Chemical Reactions Analysis
1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Medicine: Due to its inhibitory effects on CDKs, it is being investigated as a potential anticancer agent, showing promise in preclinical studies.
Industry: The compound’s unique structure makes it a valuable intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of 1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone involves its interaction with molecular targets such as cyclin-dependent kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to disruption of the cell cycle and induction of apoptosis in cancer cells. This inhibition is achieved through competitive binding, where the compound competes with natural substrates of the enzyme .
Comparison with Similar Compounds
1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its role as a kinase inhibitor, similar to the compound .
Pyrimido[4,5-d]pyrimidine: Another bicyclic compound with significant biological activity, often used in medicinal chemistry.
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones: These compounds also exhibit various biological activities, including protein kinase inhibition and cardiovascular applications .
The uniqueness of this compound lies in its specific structure and the resulting biological activities, particularly its potent inhibitory effects on cyclin-dependent kinases.
Properties
CAS No. |
1854-51-9 |
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Molecular Formula |
C9H13N5O |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-(2,4-diamino-7-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C9H13N5O/c1-4-7-6(3-14(4)5(2)15)8(10)13-9(11)12-7/h4H,3H2,1-2H3,(H4,10,11,12,13) |
InChI Key |
VFTZTENCEGKBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CN1C(=O)C)C(=NC(=N2)N)N |
Origin of Product |
United States |
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